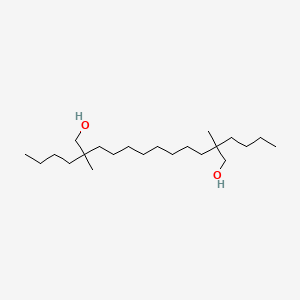

2,11-Dibutyl-2,11-dimethyl-1,12-dodecanediol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,11-Dibutyl-2,11-dimethyl-1,12-dodecanediol is an organic compound with the molecular formula C22H46O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is characterized by its long carbon chain and the presence of butyl and methyl groups, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,11-Dibutyl-2,11-dimethyl-1,12-dodecanediol typically involves multi-step organic reactions. One common method includes the alkylation of a dodecanediol precursor with butyl and methyl groups under controlled conditions. The reaction may require catalysts such as strong acids or bases to facilitate the addition of these groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,11-Dibutyl-2,11-dimethyl-1,12-dodecanediol can undergo various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, forming ketones or aldehydes.

Reduction: The compound can be reduced to form alkanes by removing the hydroxyl groups.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alkanes.

Substitution: Halogenated compounds.

Scientific Research Applications

2,11-Dibutyl-2,11-dimethyl-1,12-dodecanediol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 2,11-Dibutyl-2,11-dimethyl-1,12-dodecanediol involves its interaction with molecular targets such as enzymes and cellular membranes. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the butyl and methyl groups may influence the compound’s hydrophobicity, impacting its distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

1,12-Dodecanediol: Lacks the butyl and methyl groups, making it less hydrophobic.

2,11-Dimethyl-1,12-dodecanediol: Contains methyl groups but not butyl groups, resulting in different chemical properties.

2,11-Dibutyl-1,12-dodecanediol: Contains butyl groups but not methyl groups, affecting its reactivity and solubility.

Uniqueness

2,11-Dibutyl-2,11-dimethyl-1,12-dodecanediol is unique due to the presence of both butyl and methyl groups, which enhance its hydrophobicity and influence its chemical reactivity. These structural features make it a valuable compound for various applications in research and industry.

Biological Activity

2,11-Dibutyl-2,11-dimethyl-1,12-dodecanediol is a compound of interest due to its potential applications in biological systems and materials science. Its unique structure, featuring long alkyl chains, suggests possible interactions with biological membranes and enzymes. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C16H34O2

- Molecular Weight : 258.45 g/mol

- CAS Number : 122949-67-1

The biological activity of this compound is primarily attributed to its interaction with lipid membranes. The compound's hydrophobic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes such as:

- Enzyme Activity : Modulation of enzyme functions by altering membrane environments.

- Cell Signaling : Impact on signaling pathways through membrane receptor interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against certain pathogens. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance:

- Lipase Inhibition : It has shown potential as a lipase inhibitor, which could have implications in obesity management and metabolic disorders.

Study on Antimicrobial Activity

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against various pathogens. The results indicated significant inhibition at varying concentrations:

- Methodology : Agar diffusion method was employed to determine the antimicrobial activity.

- Results : The compound displayed a dose-dependent response in inhibiting microbial growth.

Application in Pest Management

Recent research highlighted the use of this compound in biological pest management solutions. Its efficacy against common agricultural pests was evaluated:

- Target Pests : Aphids and whiteflies.

| Pest Species | Efficacy (%) at 100 µg/mL |

|---|---|

| Aphids | 75 |

| Whiteflies | 80 |

Properties

CAS No. |

85018-70-8 |

|---|---|

Molecular Formula |

C22H46O2 |

Molecular Weight |

342.6 g/mol |

IUPAC Name |

2,11-dibutyl-2,11-dimethyldodecane-1,12-diol |

InChI |

InChI=1S/C22H46O2/c1-5-7-15-21(3,19-23)17-13-11-9-10-12-14-18-22(4,20-24)16-8-6-2/h23-24H,5-20H2,1-4H3 |

InChI Key |

TZRAEZFPNBGDOB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(CCCCCCCCC(C)(CCCC)CO)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.